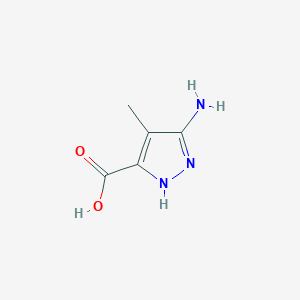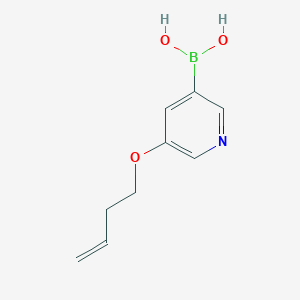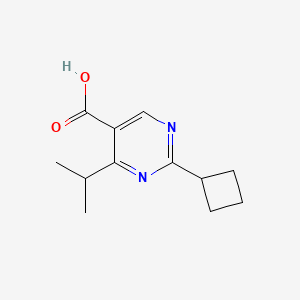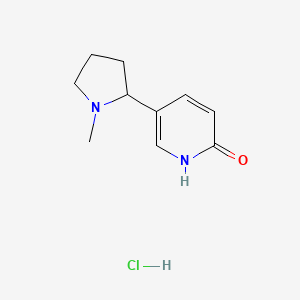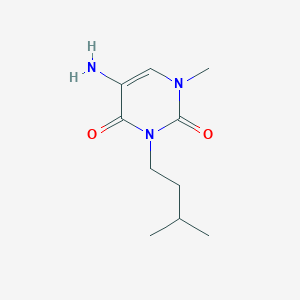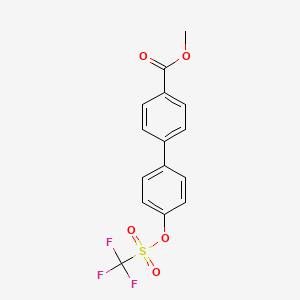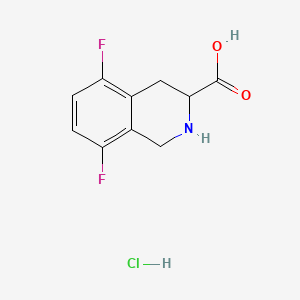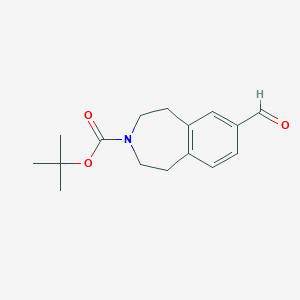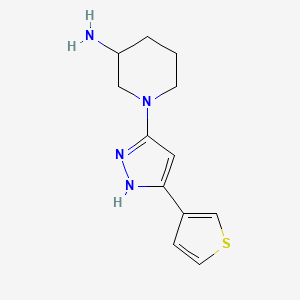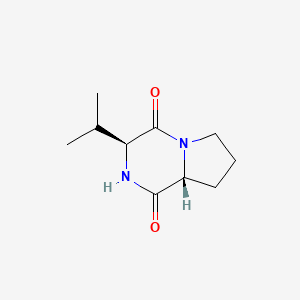
Cyclo(D-Pro-L-Val)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(D-Pro-L-Val) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide D-Pro-L-Val can be synthesized using standard peptide coupling reactions, such as the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The cyclization of the linear dipeptide to form the cyclic dipeptide can be achieved by heating the linear dipeptide in an appropriate solvent, such as acetic acid or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of Cyclo(D-Pro-L-Val) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method used for the industrial production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support and inducing cyclization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclo(D-Pro-L-Val) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of diketopiperazine derivatives with oxidized side chains.
Reduction: Formation of reduced diketopiperazine derivatives.
Substitution: Formation of halogenated or other substituted diketopiperazine derivatives.
Scientific Research Applications
Cyclo(D-Pro-L-Val) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cyclo(D-Pro-L-Val) involves its interaction with specific molecular targets and pathways. In microbial systems, it can modulate quorum sensing by interacting with quorum-sensing receptors, leading to changes in gene expression and biofilm formation. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Cyclo(D-Pro-L-Val) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-Pro-L-Val): Similar structure but different stereochemistry.
Cyclo(D-Pro-L-Leu): Another cyclic dipeptide with similar biological activities but different amino acid composition.
Cyclo(L-Pro-L-Phe): Known for its role in microbial communication and quorum sensing.
These compounds share the diketopiperazine core structure but differ in their amino acid composition and stereochemistry, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(3S,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m1/s1 |
InChI Key |
XLUAWXQORJEMBD-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)
![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
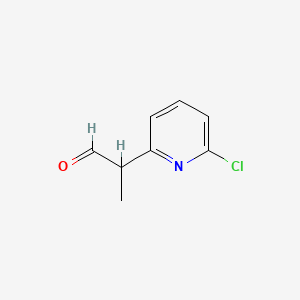
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
